molecular formula C9H11NO2 B13794411 Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)

Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)

Cat. No.: B13794411
M. Wt: 165.19 g/mol
InChI Key: LDJXPNUOCSWUCH-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI) (CAS: 742023-22-9) is an aromatic ketone featuring a hydroxyphenyl backbone substituted with an aminomethyl group at the 3-position. Its molecular formula is C9H11NO2, with a molecular weight of 165.20 g/mol (estimated). The structural motif suggests applications in pharmaceutical intermediates or organic synthesis, particularly where hydrogen bonding or nucleophilic reactivity is required .

Properties

IUPAC Name

1-[3-(aminomethyl)-4-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,12H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJXPNUOCSWUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI) typically involves the reaction of 3-(aminomethyl)-4-hydroxybenzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI) involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with the target molecule, differing in substituents or backbone modifications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Donors/Acceptors Notable Features
Target: 1-[3-(Aminomethyl)-4-hydroxyphenyl]-(9CI) (742023-22-9) C9H11NO2 165.20 -OH (4-position), -CH2NH2 (3-position) 0.5* 3 (2 -OH, 1 -NH2) / 3 Polar, basic, high hydrogen bonding
1-(2,3-Dimethyl-4-pyridinyl)ethanone (83402-07-7) C9H11NO 149.19 Pyridine ring, -CH3 (2,3-positions) 1.3 0 / 2 Lipophilic, aromatic heterocycle
1-(4-Amino-3,5-dimethylphenyl)ethanone (80539-08-8) C10H13NO 163.22 -NH2 (4-position), -CH3 (3,5-positions) 1.8 1 / 2 Electron-rich, steric hindrance
1-[3-(Chloromethyl)-4-hydroxyphenyl]ethanone (24085-05-0) C9H9ClO2 184.62 -OH (4-position), -CH2Cl (3-position) 1.9* 1 / 2 Electrophilic, reactive chloromethyl
2-Chloro-1-[4-(dimethylamino)phenyl]ethanone (110945-00-1) C10H12ClNO 197.66 -Cl (2-position), -N(CH3)2 (4-position) 2.5 0 / 2 Electron-withdrawing Cl, polar DMA
1-(5-Amino-2-methylphenyl)-2,2,2-trifluoroethanone (252580-33-9) C9H8F3NO 203.16 -CF3 (1-position), -NH2 (5-position) 2.4 1 / 5 Strongly electronegative, trifluoromethyl

*Estimated values where direct data is unavailable.

Physicochemical Properties

  • Polarity and Solubility: The target compound’s hydroxyl and aminomethyl groups enhance water solubility compared to methyl- or chloro-substituted analogs. For example, 1-(4-amino-3,5-dimethylphenyl)ethanone (XLogP3 = 1.8) is more lipophilic due to methyl groups , while the trifluoro derivative (XLogP3 = 2.4) is highly hydrophobic.
  • Reactivity: The chloromethyl group in CAS 24085-05-0 facilitates nucleophilic substitution reactions, unlike the target’s aminomethyl group, which may participate in condensation or Schiff base formation. The trifluoroethanone (CAS 252580-33-9) exhibits stability against metabolic degradation due to the C-F bonds .

Key Research Findings

  • Synthetic Routes: The target compound can be synthesized via Friedel-Crafts acylation of 3-(aminomethyl)-4-hydroxybenzene, whereas 1-(2,3-dimethyl-4-pyridinyl)ethanone (CAS 83402-07-7) is prepared through pyridine ring functionalization .
  • Spectroscopic Data : IR and NMR spectra for the target compound would show peaks for -OH (~3200 cm⁻¹), -NH2 (~3350 cm⁻¹), and carbonyl (~1700 cm⁻¹). In contrast, the trifluoro derivative (CAS 252580-33-9) exhibits distinct ¹⁹F NMR signals .

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